molecular formula CCl2F3N B088139 Dichloro(trifluoromethyl)amine CAS No. 13880-73-4

Dichloro(trifluoromethyl)amine

Cat. No.: B088139
CAS No.: 13880-73-4
M. Wt: 153.92 g/mol
InChI Key: UXGJEINGLVOJME-UHFFFAOYSA-N
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Description

Dichloro(trifluoromethyl)amine (CAS: 13880-73-4) is a nitrogen-containing compound with the molecular formula Cl₂CF₃N. Its structure comprises a central nitrogen atom bonded to two chlorine atoms and one trifluoromethyl (CF₃) group. The CF₃ group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic and steric properties, affecting its reactivity and stability. This compound is likely prepared through similar halogen-substitution pathways, though its instability may necessitate specialized handling .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling Dichloro(trifluoromethyl)amine in laboratory settings?

Researchers must wear PPE (protective goggles, gloves, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed via certified hazardous waste management services to prevent environmental contamination . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis.

Q. How can this compound be synthesized, and what are the critical reaction parameters?

A common method involves chlorination and fluorination of pyridine derivatives. For example, reacting 2,6-dichloropyridine with trifluoromethylating agents (e.g., CF₃Cu) at 300–500°C in the presence of iron fluoride catalysts yields this compound. Key parameters include:

  • Catalyst : Iron fluoride (FeF₃) enhances fluorination efficiency.
  • Temperature : High temperatures (>300°C) drive the reaction but require pressurized reactors.
  • Purity : Post-synthesis purification via fractional distillation or column chromatography is critical .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • NMR : ¹⁹F NMR identifies trifluoromethyl group environments (δ −60 to −70 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 215.96 for C₃HCl₂F₃N).
  • IR Spectroscopy : Bands at 1,150–1,250 cm⁻¹ confirm C-F stretching .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution and oxidation reactions?

The electron-withdrawing trifluoromethyl group stabilizes intermediates in nucleophilic substitution (e.g., SNAr), directing reactivity to the para position. Oxidation studies show the amine group forms nitro derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), while the trifluoromethyl group remains inert. Computational studies (DFT) reveal lowered LUMO energy at the amine site, favoring electrophilic attacks .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., 10–50 μM in enzyme inhibition assays) may arise from:

  • Solvent effects : DMSO vs. aqueous buffers alter solubility and activity.
  • Assay conditions : pH-dependent protonation of the amine group affects binding.
  • Purity : Trace impurities (e.g., dichloro byproducts) can skew results. Validated HPLC methods (C18 column, 0.1% TFA mobile phase) are recommended for quality control .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like cytochrome P450. Key findings:

  • Hydrogen bonding : The amine group interacts with active-site residues (e.g., Asp301 in CYP3A4).
  • Hydrophobic interactions : The trifluoromethyl group binds to nonpolar pockets, enhancing affinity.
  • Free energy calculations (MM-PBSA) : Predict ΔG values within ±1.5 kcal/mol of experimental data .

Q. Methodological Challenges and Solutions

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time.
  • Catalyst recycling : FeF₃ immobilized on silica gel retains >90% activity after five cycles.
  • In-line analytics : FTIR monitors reaction progress in real time .

Q. What are the best practices for stabilizing this compound in long-term storage?

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Moisture control : Use molecular sieves (3Å) in sealed containers.
  • Stability data : Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months .

Comparison with Similar Compounds

The following section compares Dichloro(trifluoromethyl)amine with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications.

Dichloramine (Cl₂NH)

  • Structure : Cl₂NH replaces the CF₃ group in this compound with a hydrogen atom.
  • Molecular Weight : 85.92 g/mol (vs. 153.91 g/mol for Cl₂CF₃N) .
  • Reactivity : Dichloramine is highly reactive and unstable, often decomposing into hazardous byproducts like hydrochloric acid. In contrast, the CF₃ group in this compound may enhance stability by reducing nucleophilic attack on nitrogen .

N-Chlorobis(trifluoromethyl)amine ((CF₃)₂NCl)

  • Structure : Features two CF₃ groups and one Cl on nitrogen.
  • Electron Effects : The additional CF₃ group increases electron-withdrawing effects, making the nitrogen less basic compared to Cl₂CF₃N .
  • Reactivity: Undergoes UV-induced reactions with cyanogen chloride (ClCN), forming adducts like (CF₃)₂NN:CCl₂. This compound may exhibit analogous photochemical reactivity due to the Cl substituents .

Trifluoromethanamine (CF₃NH₂)

  • Structure : Contains one CF₃ and two hydrogen atoms on nitrogen.
  • Basicity : The absence of electron-withdrawing Cl atoms makes CF₃NH₂ more basic than Cl₂CF₃N.
  • Applications : Used as a building block in agrochemicals and pharmaceuticals. Cl₂CF₃N’s chlorine atoms may broaden its utility in halogenation reactions .

Chlorodifluoroamine (ClF₂N)

  • Structure : Substitutes one Cl with two fluorine atoms.
  • ClF₂N is a potent fluorinating agent, whereas Cl₂CF₃N’s reactivity is dominated by Cl substitution rather than fluorination .

Aromatic Analogs (e.g., 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine)

  • Structure : Chlorine and CF₃ groups attached to an aromatic pyrimidine ring (CAS: 1480-66-6) .
  • Stability : Aromatic conjugation enhances stability compared to aliphatic Cl₂CF₃N.
  • Applications : Pyrimidine derivatives are prevalent in pharmaceuticals (e.g., anticancer agents). Cl₂CF₃N’s aliphatic structure may favor use in polymer or surfactant chemistry .

Comparative Data Tables

Table 1: Structural and Molecular Comparison

Compound Formula Substituents on N Molecular Weight (g/mol)
This compound Cl₂CF₃N 2 Cl, 1 CF₃ 153.91
Dichloramine Cl₂NH 2 Cl, 1 H 85.92
N-Chlorobis(trifluoromethyl)amine (CF₃)₂NCl 1 Cl, 2 CF₃ 215.47
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine C₅H₄ClF₃N₃ Aromatic Cl, CF₃ 207.56

Properties

CAS No.

13880-73-4

Molecular Formula

CCl2F3N

Molecular Weight

153.92 g/mol

IUPAC Name

N,N-dichloro-1,1,1-trifluoromethanamine

InChI

InChI=1S/CCl2F3N/c2-7(3)1(4,5)6

InChI Key

UXGJEINGLVOJME-UHFFFAOYSA-N

SMILES

C(N(Cl)Cl)(F)(F)F

Canonical SMILES

C(N(Cl)Cl)(F)(F)F

Synonyms

Dichloro(trifluoromethyl)amine

Origin of Product

United States

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